molecular formula C12H20O4 B8750430 Diethyl(2,2-dimethylpropylidene)propanedioate CAS No. 17085-89-1

Diethyl(2,2-dimethylpropylidene)propanedioate

Cat. No. B8750430
M. Wt: 228.28 g/mol
InChI Key: WBXLTCRTGYJWFQ-UHFFFAOYSA-N
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Patent
US09079985B2

Procedure details

In 1-liter flask, to a mixture of 320 g (2.0 mol) of diethyl malonate, 172 g (2.0 mol) of pivalaldehyde, and 256 g (2.51 mol) of acetic anhydride 38.4 g (0.28 mol) of ZnCl2 was added in one portion by vigorous stirring. This mixture was spontaneously warmed to ca. 105° C. The formed red mixture was refluxed for 36 h, then cooled to ambient temperature, and 800 ml of toluene was added. This solution was washed by 3×500 ml of water. The combined aqueous solution was extracted with 2×350 ml of toluene. The combined toluene extract and solution was dried over K2CO3, passed through ca. 7 cm layer of silica gel 60 (40-63 um) on glass frit, and then evaporated to dryness. Fractional rectification of the residue gave yellowish oil of the title product, b.p. 132-135° C./20 mm Hg. Yield 254 g (56%).
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
256 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:12](=O)[C:13]([CH3:16])([CH3:15])[CH3:14].C(OC(=O)C)(=O)C>[Cl-].[Cl-].[Zn+2].C1(C)C=CC=CC=1>[CH3:12][C:13]([CH3:16])([CH3:15])[CH:14]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
320 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
172 g
Type
reactant
Smiles
C(C(C)(C)C)=O
Name
Quantity
256 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion by vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
The formed red mixture was refluxed for 36 h
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
WASH
Type
WASH
Details
This solution was washed by 3×500 ml of water
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous solution was extracted with 2×350 ml of toluene
EXTRACTION
Type
EXTRACTION
Details
The combined toluene extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
solution was dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC(C=C(C(=O)OCC)C(=O)OCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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